2-Quinoxalineacetaldehyde
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Overview
Description
2-Quinoxalineacetaldehyde is a chemical compound belonging to the quinoxaline family, which is characterized by a benzopyrazine system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinoxalineacetaldehyde typically involves the condensation of o-phenylenediamine with glyoxal under acidic conditions. This reaction forms the quinoxaline ring, which is then further functionalized to introduce the aldehyde group at the 2-position. The reaction conditions often include the use of organic solvents, elevated temperatures, and strong acids as catalysts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Quinoxalineacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the quinoxaline ring can be substituted with various functional groups using electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or nitro groups in the presence of catalysts
Major Products:
Oxidation: 2-Quinoxalinecarboxylic acid.
Reduction: 2-Quinoxalineethanol.
Substitution: Various substituted quinoxalines depending on the electrophile used
Scientific Research Applications
2-Quinoxalineacetaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing kinase inhibitors.
Industry: Utilized in the production of dyes, fluorescent materials, and optoelectronic devices .
Mechanism of Action
The mechanism of action of 2-Quinoxalineacetaldehyde involves its interaction with various molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the suppression of cancer cell proliferation. The compound’s aldehyde group also allows it to form covalent bonds with nucleophilic sites on proteins, further modulating their activity .
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the aldehyde group.
2-Quinoxalinecarboxylic acid: An oxidized form of 2-Quinoxalineacetaldehyde.
2-Quinoxalineethanol: A reduced form of this compound
Uniqueness: this compound is unique due to the presence of the aldehyde group at the 2-position, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various bioactive molecules and materials .
Properties
CAS No. |
545423-99-2 |
---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-quinoxalin-2-ylacetaldehyde |
InChI |
InChI=1S/C10H8N2O/c13-6-5-8-7-11-9-3-1-2-4-10(9)12-8/h1-4,6-7H,5H2 |
InChI Key |
AVTNUSRIFTVEND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CC=O |
Origin of Product |
United States |
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